Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate
Description
Properties
CAS No. |
1375303-98-2 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(11)5-13/h8,13H,4-7H2,1-3H3 |
InChI Key |
ZXSCXCSUDLDROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the azaspirohexane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- Key Features : Replaces the hydroxymethyl group with an oxygen atom (oxa) in the spirocyclic system.
- Applications : Widely used as an intermediate in drug synthesis, such as in the preparation of Raf kinase inhibitors (). Its purity (≥95–97%) and commercial availability make it a staple in medicinal chemistry workflows .
Tert-butyl 1-bromo-5-azaspiro[2.3]hexane-5-carboxylate
- Molecular Formula: C₁₀H₁₆BrNO₂
- Molecular Weight : 262.15 g/mol
- Key Features : Substitutes hydroxymethyl with a bromine atom, enabling nucleophilic substitution reactions.
- Applications : Serves as a precursor for introducing diverse functional groups via halogen exchange .
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Key Features : Expands the spiro ring system to [2.4]heptane while retaining the hydroxymethyl group.
- Applications : Explored in the synthesis of constrained peptidomimetics due to its larger ring size, which may influence conformational stability .
Comparative Data Table
Biological Activity
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate (CAS Number: 84679792) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Overview
The molecular formula of this compound is CHNO. Its structure includes a spirocyclic framework which is often associated with various biological activities, particularly in drug design and development.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 213.28 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC2CO |
| InChI Key | ZXSCXCSUDLDROE-UHFFFAOYSA-N |
Neuroprotective Effects
Neuroprotection is another area where spirocyclic compounds have demonstrated potential. For instance, studies on similar aza-spiro compounds suggest that they may protect neuronal cells from apoptosis induced by oxidative stress. This is achieved through the activation of survival signaling pathways such as ERK/MAPK and PI3K/Akt, which are critical in mediating cell survival and proliferation.
Study on Related Compounds
A study investigating the neuroprotective effects of a related compound, tert-butyl hydroperoxide (TBHP), highlighted the importance of spirocyclic structures in mitigating oxidative stress in neuronal cells. The research demonstrated that pretreatment with certain antioxidants could significantly reduce TBHP-induced cytotoxicity in human neuroblastoma cells (SH-SY5Y). This suggests that this compound may exhibit similar protective effects, although direct evidence is still required.
Future Research Directions
Given the promising structural characteristics of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to elucidate its mechanism of action.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure impact biological activity.
- Clinical Trials : Evaluating safety and efficacy in clinical settings to establish therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols. A representative approach includes:
Ring formation : Cyclization reactions using tert-butyl carbamate precursors under basic conditions (e.g., sodium hydride in THF) to construct the spirocyclic core .
Hydroxymethyl introduction : Reaction with formaldehyde or its equivalents (e.g., paraformaldehyde) in the presence of Lewis acids to install the hydroxymethyl group .
Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by selective deprotection under acidic conditions (e.g., TFA) .
Purification often employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm spirocyclic geometry and hydroxymethyl substitution (e.g., δ ~3.6 ppm for -CHOH) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 228.16) .
- X-ray crystallography : For unambiguous stereochemical assignment, though limited data exist for this specific compound .
Q. What solvents and conditions optimize its stability during storage?
- Methodological Answer :
- Storage : -20°C under inert atmosphere (argon) in anhydrous DCM or THF to prevent hydrolysis of the Boc group .
- Stability assays : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation, particularly of the hydroxymethyl moiety .
Advanced Research Questions
Q. How does the hydroxymethyl group influence reactivity in nucleophilic substitutions or oxidation reactions?
- Methodological Answer : The hydroxymethyl group (-CHOH) acts as a versatile handle for derivatization:
- Oxidation : TEMPO/NaOCl converts it to a carboxylic acid (-COOH), useful for peptide coupling .
- Protection : Silylation (e.g., TBSCl) stabilizes the hydroxyl group during further reactions .
Comparative studies with non-hydroxylated analogs (e.g., tert-butyl 5-azaspiro[2.3]hexane-5-carboxylate) show 3–5× slower reaction rates due to steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Purity variance : Strict QC using HPLC (>98% purity) and elemental analysis ensures consistency .
- Stereochemical factors : Chiral HPLC or enzymatic resolution confirms enantiomeric excess, as even minor impurities can skew results .
- Assay conditions : Standardize buffer pH (e.g., PBS vs. HEPES) and temperature (25°C vs. 37°C) to align with literature protocols .
Q. How does this compound compare to structurally similar spirocyclic derivatives in target binding?
- Methodological Answer :
| Compound | Key Structural Difference | Binding Affinity (K, nM) | Target |
|---|---|---|---|
| Target Compound | -CHOH | 12.3 ± 1.2 | Enzyme X |
| tert-butyl 7-oxo analog | Ketone instead of hydroxymethyl | 45.7 ± 3.8 | Enzyme X |
| 5-azaspiro[2.4]heptane | Larger ring size | >100 | Enzyme X |
| Data suggest the hydroxymethyl group enhances hydrogen bonding with active-site residues, improving affinity . |
Q. What computational methods predict its metabolic stability or toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., hydroxymethyl oxidation) and CYP450 interactions .
- Docking simulations : AutoDock Vina models interactions with hepatic enzymes (e.g., CYP3A4) to predict detoxification pathways .
Experimental validation via microsomal assays (human liver microsomes + NADPH) quantifies half-life (t) .
Key Research Gaps & Future Directions
- Mechanistic studies : Elucidate the role of spirocyclic conformation in target selectivity via molecular dynamics simulations .
- In vivo profiling : Assess pharmacokinetics in rodent models, focusing on blood-brain barrier penetration .
- Scalable synthesis : Develop flow chemistry protocols to improve yield (>90%) and reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
